molecular formula C14H11N3O2S B2538231 N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1021112-70-8

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2538231
CAS No.: 1021112-70-8
M. Wt: 285.32
InChI Key: KDFPSAMPWJLIAI-UHFFFAOYSA-N
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Description

N-(5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021082-88-1) is a chemical compound with the molecular formula C14H10ClN3O2S and a molecular weight of 319.77 . This benzamide analog is a member of the N-(1,3,4-oxadiazol-2-yl)benzamide class, which has demonstrated significant potential in antibacterial research . Compounds within this chemical class have exhibited potent activity against a range of multidrug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes , with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL . Research has also revealed potent activity against the urgent-threat pathogen Neisseria gonorrhoeae , the causative agent of gonorrhea, with some related oxadiazole analogs showing MIC values of 0.125 µg/mL, superior to current frontline antibiotics like azithromycin . The mechanism of action for these compounds is complex and can vary with subtle structural changes. Some specific N-(1,3,4-oxadiazol-2-yl)benzamides are known to inhibit lipoteichoic acid (LTA) biosynthesis in S. aureus , a key polymer for bacterial growth and membrane homeostasis . Other analogs function as multitargeting antibiotics, affecting menaquinone biosynthesis, bacterial membrane depolarization, and iron regulation, while some have been identified as inhibitors of bacterial trans-translation, a ribosome rescue pathway . These compounds generally show a low propensity for resistance development, a critical advantage in combating resistant infections, and have been shown to be non-toxic to mammalian cells in vitro at concentrations significantly higher than their effective antibacterial doses . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-13(10-5-2-1-3-6-10)15-14-17-16-12(19-14)9-11-7-4-8-20-11/h1-8H,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFPSAMPWJLIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and benzamide groups. One common method includes the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The thiophene moiety can be introduced through a nucleophilic substitution reaction, and the benzamide group is typically added via an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce hydrazides.

Scientific Research Applications

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes.

    Biology: It is studied for its interactions with biological targets and potential therapeutic effects.

    Industry: The compound is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules, while the thiophene and benzamide groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Varied Oxadiazole Substituents

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents on Oxadiazole Biological Activity Key Findings Reference
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (25) Thiophen-2-yl (no methyl group) Not specified Synthesized via Procedure A (60% yield); higher yield than methyl-substituted analogues. Structural simplicity may reduce steric hindrance.
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (26) Thiophen-2-yl + 4-bromo-benzamide Not specified Bromine atom increases molecular weight (376.2 g/mol) and polarizability, potentially enhancing halogen bonding in target interactions.
LMM5 4-Methoxyphenylmethyl + sulfamoyl Antifungal (C. albicans) IC₅₀: 50 µg/mL. Bulky sulfamoyl group improves solubility but may limit membrane penetration.
6a (N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) Ethylthio + sulfonamide hCA II Inhibition (docking score: -9.2 kcal/mol) Ethylthio group enhances hydrophobic interactions in enzyme active sites.
HSGN-238 5-Chlorothiophen-2-yl + trifluoromethoxy Antibacterial (N. gonorrhoeae) Trifluoromethoxy group increases electron-withdrawing effects, improving metabolic stability.
VId (N-(5-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)benzoxazol-2-yl)benzamide) Alkylthio + benzoxazole Anti-inflammatory (paw edema model) Alkylthio chain length correlates with activity; optimal at C₄H₉ (VIe). Thiophen-2-ylmethyl may offer similar lipophilicity.

Impact of Substituents on Physicochemical Properties

  • Thiophene vs.
  • Methylene Linkage : The thiophen-2-ylmethyl group in the target compound introduces conformational flexibility compared to rigid thiophen-2-yl (25), possibly optimizing binding pocket accommodation .

Biological Activity

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a thiophene ring, an oxadiazole ring, and a benzamide moiety, which together contribute to its diverse pharmacological properties.

Structure and Synthesis

The compound is synthesized through various methods that typically involve the cyclization of hydrazides with carboxylic acid derivatives to form the oxadiazole ring. The thiophene and benzamide groups are introduced through nucleophilic substitution and amide coupling reactions, respectively. This synthetic versatility allows for modifications that can enhance biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, derivatives of oxadiazole have been reported to exhibit cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .
  • Anti-inflammatory Effects : There is emerging evidence that compounds containing oxadiazole and thiophene rings can modulate inflammatory pathways, although specific studies on this compound are still limited.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with multiple biological targets, influencing various biochemical pathways. For example:

  • Cell Cycle Arrest : Some studies indicate that related compounds may induce cell cycle arrest in cancer cells at the G0-G1 phase.
  • Apoptosis Induction : Flow cytometry assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and increasing p53 expression levels .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct advantages:

Compound NameBiological ActivityIC50 Value (µM)
N-(thiophen-2-yl)nicotinamideAntimicrobial, anticancer10 - 20
2-(thiophen-2-yl)-1,3,4-oxadiazoleAnticancer5 - 15
N-(5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole)Moderate anticancer15 - 30

This compound stands out due to its unique combination of functional groups which may enhance its pharmacological profile compared to other derivatives.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of oxadiazole derivatives:

  • Anticancer Studies : A study highlighted the cytotoxic effects of oxadiazole derivatives against MCF-7 and U-937 cell lines. The most active compounds exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin .
  • Antiviral Activity : Related compounds have been evaluated for their antiviral properties against dengue virus polymerase inhibitors. The findings suggest that modifications in the thiophene and oxadiazole structure can significantly enhance antiviral efficacy .
  • Mechanistic Insights : Research utilizing molecular docking studies has provided insights into how these compounds bind to target proteins involved in cancer progression and inflammation .

Q & A

Advanced Research Question

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., bromo, trifluoromethyl) on the benzamide ring enhances stability and target binding. For instance, 4-bromo substitution improved inhibitory activity against Ca²⁺/calmodulin pathways .
  • Thiophene vs. Phenyl : Replacing the thiophene moiety with phenyl groups reduces antimicrobial efficacy, as thiophene’s sulfur atom enhances interactions with microbial enzymes .
  • Data-Driven Example : In a series of oxadiazole derivatives, N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (compound 26 ) showed superior bioactivity compared to non-halogenated analogs, attributed to enhanced electrophilicity .

What computational strategies are effective for predicting the compound’s binding affinity to therapeutic targets like GSK-3β or CYP51?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to model interactions. For example, the oxadiazole nitrogen (N3) forms hydrogen bonds with valine (135) in GSK-3β (bond length: 2.988 Å), stabilizing the complex .
  • ADMET Predictions : Tools like Molinspiration assess compliance with Lipinski’s rules. The compound’s log P (~3.5–4.0) and molecular weight (<500 Da) suggest favorable pharmacokinetics .
  • Case Study : VNI derivatives targeting fungal CYP51 were optimized via crystallographic analysis of Aspergillus fumigatus CYP51-inhibitor complexes, guiding substituent placement for enhanced binding .

How can contradictions in biological activity data across studies be resolved?

Advanced Research Question

  • Experimental Variables : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). For example, antitumor activity in MCF-7 cells (IC₅₀: 12 µM) may differ from HeLa cells (IC₅₀: 25 µM) due to metabolic variations .
  • Structural Confounders : Impurities in synthesis (e.g., residual solvents) can skew results. Validate purity via HPLC (>95% purity thresholds) and replicate assays .
  • Statistical Approaches : Use ANOVA to compare datasets and identify outliers. For instance, a 15% yield variation in coupling reactions (e.g., 35% vs. 60% for similar derivatives) may reflect solvent polarity effects .

What in vitro assays are recommended for evaluating antimicrobial and anticancer properties?

Basic Research Question

  • Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potency .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HepG2, A549). Compounds inducing apoptosis (e.g., caspase-3 activation) or G2/M cell cycle arrest (flow cytometry) are prioritized .
  • Mechanistic Follow-Up : Western blotting for p53 or Bcl-2 expression confirms pro-apoptotic pathways .

How does the oxadiazole ring’s electronic configuration contribute to stability and reactivity?

Basic Research Question

  • Resonance Effects : The 1,3,4-oxadiazole ring’s conjugated π-system delocalizes electron density, enhancing thermal stability (decomposition >250°C) .
  • Reactivity : The ring undergoes nucleophilic substitution at C2 (e.g., with amines) or oxidation to form sulfones (e.g., using H₂O₂) .
  • Crystallography : SHELXL refinement of X-ray data confirms planarity (torsion angles <5°) and hydrogen-bonding networks critical for crystal packing .

What are the challenges in scaling up synthesis while maintaining yield and purity?

Advanced Research Question

  • Optimization Strategies :
    • Solvent Selection : Replace THF with DMF for higher solubility in large-scale reactions (yield increase from 35% to 50%) .
    • Catalyst Screening : Test Pd/C vs. Ni catalysts for coupling steps; Pd/C reduces byproducts (e.g., <5% hydrazine impurities) .
    • Process Example : Scaling N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide synthesis from 1g to 100g batches required gradient recrystallization (ethanol/water) to maintain 95% HPLC purity .

How do spectroscopic techniques differentiate this compound from structurally similar analogs?

Basic Research Question

  • ¹H NMR : Thiophene methylene protons appear as a singlet (~δ 4.8 ppm), distinct from phenyl analogs (δ 3.5–4.0 ppm for CH₂ groups) .
  • ESI-MS : Molecular ion peaks at m/z 341.3 [M+H]⁺ confirm the molecular formula (C₁₅H₁₂N₃O₂S) .
  • IR Spectroscopy : Absorbance at 1661 cm⁻¹ (C=O stretch) and 1510 cm⁻¹ (C=N stretch) distinguishes oxadiazole derivatives from thiadiazoles (~1590 cm⁻¹) .

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